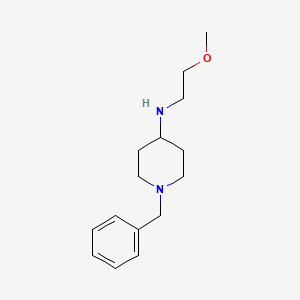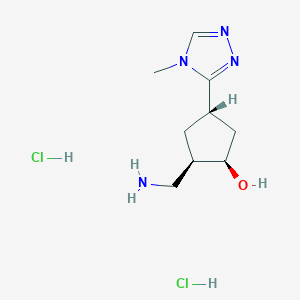
5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of biological functions. The presence of an amino group and a carboxamide moiety in the structure suggests potential for interaction with biological targets, making it a candidate for drug development.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides in cycloaddition reactions. A ruthenium-catalyzed cycloaddition protocol has been developed to create a protected version of triazole amino acids, which can be used to prepare triazole-containing dipeptides and compounds with biological activity, such as HSP90 inhibitors . This method provides complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides, although N-Boc-alkyl ynamides yield a mixture of regioisomers .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The specific substitution pattern on the triazole ring can significantly influence the compound's properties and reactivity. For instance, the introduction of an amino group at the 5-position and a carboxamide group at the 4-position can affect the molecule's hydrogen bonding potential and overall molecular conformation.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and heterocyclization. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate proceeds fully regioselectively, leading to specific acetylated products . Thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be synthesized and further reacted with bifunctional reagents to create new heterocyclic polycyclic ensembles . These reactions demonstrate the chemical versatility of the triazole core and its potential for generating structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these compounds . The introduction of different functional groups can lead to changes in properties such as solubility, stability, and reactivity. For instance, the acetylation of triazole derivatives can affect their susceptibility to further chemical transformations .
Scientific Research Applications
Agricultural and Pharmaceutical Applications
1,2,4-Triazoles and their derivatives, including the compound of interest, play a crucial role in the agricultural sector. They are integral in producing plant protection products like insecticides, fungicides, and plant growth regulators. These compounds help manage pests and diseases, ensuring healthy crop yields. In the pharmaceutical industry, triazoles serve as the backbone for creating a wide array of drugs, including antimicrobial and cardiological medications, showcasing their versatility and importance in drug development processes (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).
Synthesis and Chemical Properties
The chemical reactivity and synthesis of 1,2,4-triazole derivatives, including 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, are of significant interest in organic chemistry. These compounds exhibit a broad range of biological activities, thanks to their structural variations. Their synthesis methods and physico-chemical properties are extensively studied, revealing their potential in creating heat-resistant polymers, fluorescent products, and ionic liquids used in energy, biotechnology, and chemistry. This underscores their multifaceted applications beyond conventional pharmaceutical uses (Parchenko V., 2019).
Biological Activities
1,2,4-Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This versatility is pivotal in the development of new therapeutic agents. The continuous exploration of these compounds in scientific research highlights their potential in addressing various health conditions and diseases, showcasing the critical role of this compound related structures in medicinal chemistry (Ohloblina M. V., 2022).
Advanced Synthesis Strategies
The development of eco-friendly and efficient synthesis strategies for 1,2,4-triazole-containing scaffolds is an area of active research. These strategies aim to improve the sustainability of chemical processes and reduce environmental impact, highlighting the ongoing efforts to enhance the green chemistry aspects of triazole derivative synthesis. Such methodologies are crucial for the scalable production of new drug candidates and other biologically active compounds (de Souza M. D., C. F. Da Costa, V. Facchinetti, C. Gomes, Paula Mázala Pacheco, 2019).
Mechanism of Action
Target of action
Many triazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .
Mode of action
Triazole derivatives often act by binding to their target proteins, thereby modulating their activity. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical pathways
Triazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of sterols, disrupting cell membrane function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole derivatives, due to their heterocyclic nature, often exhibit good bioavailability and metabolic stability .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibition of a key enzyme could lead to cell death, while modulation of a receptor could alter cell signaling .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach its target .
properties
IUPAC Name |
5-amino-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUFDNGGVGGVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)


![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)